molecular formula C14H10Cl2N2Pd B083439 Bis(benzonitrile)palladium(II) chloride CAS No. 14220-64-5

Bis(benzonitrile)palladium(II) chloride

Cat. No.: B083439
CAS No.: 14220-64-5
M. Wt: 383.6 g/mol
InChI Key: WXNOJTUTEXAZLD-UHFFFAOYSA-L
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Description

Bis(benzonitrile)palladium(II) chloride is a coordination compound with the formula PdCl₂(NCC₆H₅)₂. It is the adduct of two benzonitrile (PhCN) ligands with palladium(II) chloride. This compound is a yellow-brown solid that is soluble in organic solvents . It is widely used as a catalyst in various organic reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Scientific Research Applications

Bis(benzonitrile)palladium(II) chloride is extensively used in scientific research due to its catalytic properties. Some of its applications include:

Mechanism of Action

Target of Action

Bis(benzonitrile)palladium(II) chloride is a coordination compound that primarily targets carbon-carbon bonds in organic molecules . It plays a significant role as a catalyst in organic chemistry research .

Mode of Action

This compound interacts with its targets through carbon-carbon coupling reactions , such as the Suzuki and Heck reactions . These reactions are fundamental in constructing complex organic molecules . It can also be used for greener amine synthesis from terminal olefins by Wacker oxidation, followed by transfer hydrogenation of the resultant imine .

Biochemical Pathways

The affected pathways primarily involve the formation of carbon-carbon bonds in organic molecules. The Suzuki and Heck reactions, for example, are key methods for forming these bonds . The compound’s action can lead to the synthesis of a wide range of organic compounds, contributing to various downstream effects in organic synthesis and medicinal chemistry .

Pharmacokinetics

It is soluble in organic solvents such as acetone and chloroform, but insoluble in water . This solubility profile can impact its availability in different reaction environments.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules . This can have significant implications in the field of organic synthesis, enabling the creation of a wide variety of structures for further chemical exploration and potential therapeutic applications .

Safety and Hazards

Bis(benzonitrile)palladium(II) chloride is considered hazardous. It causes skin irritation and serious eye irritation . It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

Bis(benzonitrile)palladium(II) chloride can be used as a catalyst for greener amine synthesis from terminal olefins by Wacker oxidation, followed by transfer hydrogenation of the resultant imine . It can also be used in cross-coupling reactions and α-O-glycosidation .

Preparation Methods

Bis(benzonitrile)palladium(II) chloride can be synthesized by dissolving palladium(II) chloride in warm benzonitrile. The PhCN ligands are labile, and the complex reverts to palladium(II) chloride in non-coordinating solvents . Another method involves reacting palladium(II) acetate with benzonitrile in the presence of hydrochloric acid at 90°C. The mixture is then cooled, filtered, and the product is crystallized .

Chemical Reactions Analysis

Bis(benzonitrile)palladium(II) chloride undergoes various types of reactions, including:

    Substitution Reactions: The benzonitrile ligands can be replaced by other ligands in the presence of suitable reagents.

    Oxidative Addition: It can undergo oxidative addition reactions with organic halides, forming palladium(IV) complexes.

    Reductive Elimination: The compound can participate in reductive elimination reactions, releasing the organic product and regenerating the palladium(II) species.

Common reagents used in these reactions include organic halides, phosphines, and bases. Major products formed from these reactions are often organic compounds with new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Bis(benzonitrile)palladium(II) chloride can be compared with other palladium(II) complexes such as:

  • Bis(acetonitrile)palladium(II) chloride
  • Bis(triphenylphosphine)palladium(II) chloride
  • Tetrakis(triphenylphosphine)palladium(0)

These compounds also serve as catalysts in similar reactions, but this compound is unique due to its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes .

Properties

IUPAC Name

benzonitrile;dichloropalladium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H5N.2ClH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNOJTUTEXAZLD-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pd]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14220-64-5
Record name Bis(benzonitrile)dichloropalladium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14220-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(benzonitrile)palladium chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzonitrilepalladium dichloride
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Record name Bis(benzonitrile)palladium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Bis(benzonitrile)palladium(II) chloride?

A1: this compound has the molecular formula C14H10Cl2N2Pd and a molecular weight of 383.59 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently employ various spectroscopic techniques to characterize this compound, including Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (1H NMR and 13C NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. [, , ] These techniques provide valuable information about the compound's structure, bonding, and electronic properties.

Q3: How stable is this compound under various conditions?

A3: The stability of this compound can vary depending on the specific conditions. Studies have shown its ability to decompose upon heating in benzene to yield yellow dimers, while in methanol, it forms red dimers. [] This difference in reactivity highlights the influence of solvent environments on the compound's stability.

Q4: What are the main catalytic applications of this compound?

A4: this compound is a highly effective catalyst in a variety of organic reactions, including:

  • Mizoroki-Heck reaction: This reaction involves the coupling of aryl halides or vinyl halides with activated alkenes in the presence of a base, leading to the formation of substituted alkenes. [, ]
  • Suzuki coupling: This reaction enables the coupling of aryl or vinyl boronic acids with aryl or vinyl halides, leading to the formation of biaryls or substituted alkenes, respectively. []
  • Hydration of Aromatic Nitriles: The compound has shown effectiveness in catalyzing the hydration of aromatic nitriles to their corresponding amides in aqueous media under specific conditions. []
  • Thiocarbonylation Reactions: Research indicates that this compound, in conjunction with specific ligands like Xantphos, can catalyze the thiocarbonylation of various halides (aryl, vinyl, benzyl) to produce thioesters. []

Q5: How does this compound function as a catalyst in these reactions?

A5: Although the exact mechanisms may vary depending on the specific reaction, this compound typically operates through a catalytic cycle that involves:

  1. Reductive Elimination: The desired product is formed through the coupling of the two organic groups on the palladium center, regenerating the catalyst. []

Q6: Have computational methods been used to study this compound?

A6: While computational studies specifically focusing on this compound are limited in the provided research, computational chemistry, including simulations and calculations, plays a crucial role in understanding reaction mechanisms, predicting reactivity, and designing novel catalysts in the field of organometallic chemistry. []

Q7: How do modifications to the structure of this compound affect its activity?

A7: Although specific SAR studies are not detailed in the provided research, it is well established that modifying the ligands around the palladium center can significantly influence the catalyst's activity, selectivity, and stability. [, ] Factors like steric hindrance, electronic properties of the ligands, and coordination geometry can all impact the catalytic performance.

Q8: What analytical methods are commonly used to characterize and quantify this compound?

A8: In addition to the spectroscopic techniques mentioned earlier, other analytical methods used to characterize and quantify this compound include:

  • Elemental analysis (CHN analysis): This technique determines the percentage of carbon, hydrogen, and nitrogen in the sample, confirming its composition. [, ]
  • X-ray Diffraction (XRD): XRD analysis can be employed to study the crystal structure and phase purity of the compound. [, ]
  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of a sample as a function of temperature, providing insights into its thermal stability and decomposition behavior. []
  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): ICP-OES is a technique used to determine the elemental composition of materials, including the palladium content in this case. []

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